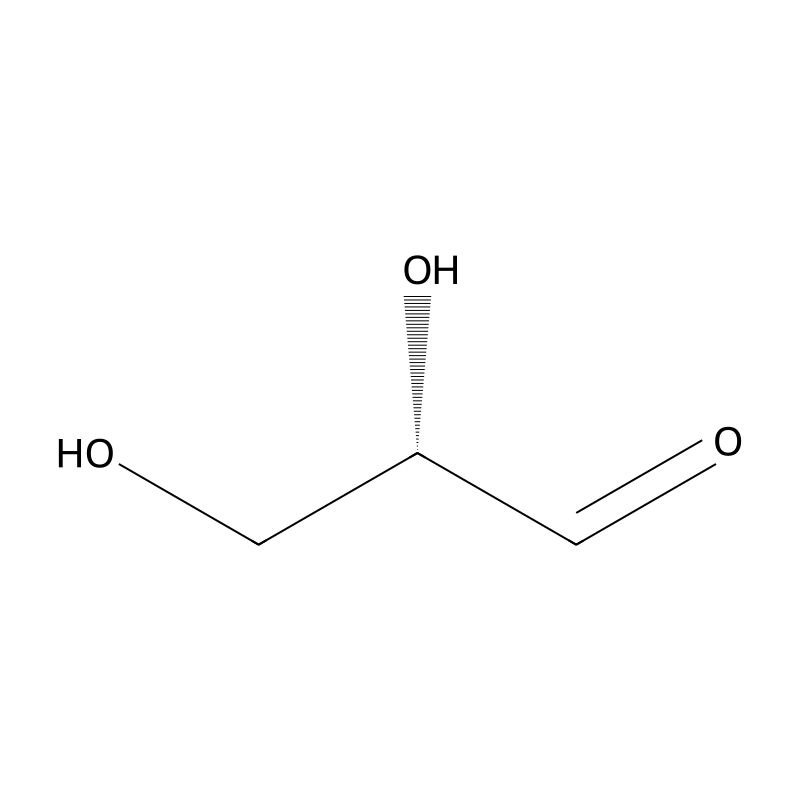

L-glyceraldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biochemical Research: Unveiling the Secrets of Cellular Metabolism

L-Glyceraldehyde is a vital intermediate in glycolysis, the primary pathway for glucose breakdown in cells []. Scientists utilize L-glyceraldehyde to study the intricate steps of glycolysis, including enzyme activity, metabolite interactions, and regulation mechanisms. By manipulating L-glyceraldehyde concentrations or introducing modified versions, researchers can gain insights into how cells manage energy production and how disruptions in this pathway might contribute to diseases [].

Enzymology: Understanding the Workhorses of Cellular Reactions

L-Glyceraldehyde serves as a valuable substrate for studying enzymes involved in glycolysis. Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) act on L-glyceraldehyde, and researchers can measure enzyme activity and kinetics to understand how these enzymes function and how they are regulated []. This knowledge helps elucidate cellular metabolism and identify potential drug targets for diseases associated with abnormal enzyme activity.

Stereochemistry: Distinguishing Mirror Image Molecules

L-Glyceraldehyde is a chiral molecule, meaning it exists in two mirror-image forms: L-glyceraldehyde and D-glyceraldehyde. These forms have identical chemical formulas but differ in their spatial arrangement of atoms. L-Glyceraldehyde serves as the reference molecule for the D/L system, a classification scheme used to distinguish chiral sugars and related compounds []. This system is crucial for studying the structure and function of carbohydrates in biological systems.

Drug Discovery and Development

L-glyceraldehyde can be a valuable tool in drug discovery pipelines. Researchers can use it to screen for compounds that target specific enzymes involved in L-glyceraldehyde metabolism. Additionally, L-glyceraldehyde derivatives might be explored as potential drug candidates themselves, particularly for diseases linked to dysregulated glycolysis [].

L-glyceraldehyde is a simple aldotriose with the chemical formula . It is one of the two enantiomers of glyceraldehyde, the other being D-glyceraldehyde. This compound is characterized by its chiral center, which gives rise to its optical activity; L-glyceraldehyde exhibits a negative optical rotation. It is a colorless, sweet, crystalline solid that plays a crucial role in carbohydrate metabolism and serves as an important reference point in stereochemistry, particularly in the classification of sugars using the D/L system .

- Oxidation: L-glyceraldehyde can be oxidized to form L-glyceric acid.

- Reduction: It can be reduced to form L-glycerol.

- Aldol Condensation: It can react with dihydroxyacetone phosphate through aldol condensation, leading to the formation of fructose .

- Glycolysis: In metabolic pathways, it is interconverted with dihydroxyacetone phosphate by the enzyme triose phosphate isomerase, playing a vital role in energy production within cells .

L-glyceraldehyde is involved in several biological processes:

- Metabolism: It acts as an intermediate in glycolysis and gluconeogenesis. Its conversion to glyceraldehyde 3-phosphate is essential for energy production in cellular respiration .

- Protein Modification: L-glyceraldehyde can react with amino groups in proteins, leading to advanced glycation end-products, which are implicated in various diseases, including diabetes .

- Microbial Metabolism: It is produced by certain bacteria, such as Escherichia coli, where it plays a role in metabolic pathways .

L-glyceraldehyde can be synthesized through several methods:

- Oxidation of Glycerol: The most common method involves the mild oxidation of glycerol using hydrogen peroxide or other oxidizing agents .

- Enzymatic Processes: Specific enzymes, such as alcohol dehydrogenases, can convert glycerol to L-glyceraldehyde under controlled conditions .

- Chemical Synthesis: L-glyceraldehyde can also be synthesized through

L-glyceraldehyde has various applications across different fields:

- Biochemistry: It serves as a key intermediate in metabolic pathways and is used in research related to carbohydrate metabolism.

- Pharmaceuticals: Due to its reactivity and biological significance, it may be utilized in drug synthesis and development.

- Food Industry: Its sweet taste makes it useful as a flavoring agent or sweetener in food products.

Research has shown that L-glyceraldehyde interacts with various biomolecules:

- Protein Interactions: Studies indicate that it can modify proteins through glycation processes, affecting their functionality and stability .

- Metabolic Pathways: Its role as an intermediate in glycolysis highlights its importance in energy metabolism and cellular function .

L-glyceraldehyde shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Glyceraldehyde | Aldotriose | Enantiomer of L-glyceraldehyde; naturally occurring |

| Dihydroxyacetone | Ketotriose | Structural isomer; involved in similar metabolic pathways |

| Glyceric Acid | Aldoacid | Oxidation product of glyceraldehyde; more polar |

| Glycerol | Alcohol | Precursor for glyceraldehyde; lacks aldehyde group |

L-glyceraldehyde's unique properties stem from its specific stereochemistry and its role as an intermediate in critical metabolic processes, distinguishing it from its structural analogs and derivatives.

The chemical synthesis of L-glyceraldehyde through oxidation of glycerol derivatives represents one of the most established methodologies in carbohydrate chemistry. The oxidation of glycerol to glyceraldehyde involves the selective transformation of primary hydroxyl groups while preserving the stereochemical integrity of the carbon framework [3] [7] [21].

Lead Tetraacetate Oxidation Method

One of the most reliable methods for producing L-glyceraldehyde involves the use of lead tetraacetate as an oxidizing agent. When L-sorbose is treated with lead tetraacetate in acetic acid, the reaction consumes two moles of oxidant rapidly and yields a formic acid-glycolic acid diester of L-glyceraldehyde in approximately 90% yield [2]. The subsequent hydrolysis of the ester groups with dilute acid affords L-glyceraldehyde with an overall yield of 80-90% of theory [2]. This method has been characterized through the formation of dimedon derivatives, which provide crystalline products suitable for analytical confirmation [2].

Hydrogen Peroxide Oxidation

Racemic glyceraldehyde can be synthesized via hydrogen peroxide oxidation of glycerol, though this method requires subsequent resolution steps to obtain enantiomerically pure L-glyceraldehyde [17]. The process involves the controlled oxidation of glycerol under mild conditions, producing both glyceraldehyde and dihydroxyacetone as primary products [17]. Further oxidation of the racemic glyceraldehyde mixture can lead to glyceric acid and eventually smaller carbon compounds [17].

Electrocatalytic Oxidation

Recent advances in electrocatalytic methods have demonstrated the potential for selective glycerol oxidation to glyceraldehyde using noble metal catalysts [3] [19] [21]. Photoelectrochemical selective oxidation employing tungsten trioxide nanostructures decorated with bismuth-based metal-organic frameworks has shown remarkable selectivity for glyceraldehyde production [19]. The tungsten trioxide-based electrodes achieved glyceraldehyde production rates of 420 millimoles per square meter per hour with selectivity of 93.6% at 1.2 volts versus reversible hydrogen electrode [19].

Platinum-Based Catalytic Systems

Platinum-based catalysts have demonstrated significant activity in the base-free oxidation of glycerol to glyceraldehyde [7] [21]. The platinum/silica catalyst system exhibits the highest selectivity toward glyceraldehyde formation due to slower reaction rates, which allows for better control of the oxidation process [7]. Under optimal conditions using 0.1 molar glycerol solution with 2 bars of oxygen at 80 degrees Celsius, the initial formation rate of glyceraldehyde reaches 13 millimoles per mole of platinum per hour [7].

| Catalyst System | Temperature (°C) | Pressure (bar) | Glyceraldehyde Selectivity (%) | Conversion Rate |

|---|---|---|---|---|

| Pt/SiO₂ | 80 | 2 | 90 (8 min) | 13 mmol/mol-Pt/h |

| Pt/γ-Al₂O₃ | 80 | 2 | 52 (60 min) | 37% glycerol conversion |

| WO₃-Bi-MOF | 25 | 1 | 93.6 | 420 mmol/m²/h |

Enzymatic Phosphorylation and Biocatalytic Routes

Enzymatic approaches to L-glyceraldehyde synthesis offer highly selective and environmentally friendly alternatives to chemical methods. These biocatalytic routes typically involve the phosphorylation of L-glyceraldehyde or the enzymatic conversion of related substrates [8] [9] [16].

Glycerokinase-Catalyzed Phosphorylation

Glycerokinase from Cellulomonas species represents a key enzyme for the biocatalytic synthesis of L-glyceraldehyde 3-phosphate from L-glyceraldehyde [16] [35]. The enzyme catalyzes the adenosine triphosphate-dependent phosphorylation of L-glyceraldehyde with high specificity [16]. Under optimal conditions, the enzyme exhibits maximum activity at a magnesium to adenosine triphosphate molar ratio of 0.7 [35]. The biocatalytic process achieves L-glyceraldehyde 3-phosphate synthesis with a half-life of 6.86 hours under reaction conditions [35].

The enzymatic reaction follows Michaelis-Menten kinetics with apparent Michaelis constants of 28 micromolar for L-glyceraldehyde 3-phosphate and 35 micromolar for reduced nicotinamide adenine dinucleotide phosphate [8] [13]. The enzyme demonstrates strict substrate specificity, recognizing neither D-glyceraldehyde 3-phosphate nor dihydroxyacetone phosphate as substrates [8] [13].

Enzymatic Reduction Pathways

Cell-free bacterial extracts from Escherichia coli catalyze the reduced nicotinamide adenine dinucleotide phosphate-dependent reduction of L-glyceraldehyde 3-phosphate to sn-glycerol 3-phosphate [8] [10] [13]. This enzymatic pathway represents a critical metabolic route for L-glyceraldehyde utilization in bacterial systems [8]. The L-glyceraldehyde 3-phosphate:reduced nicotinamide adenine dinucleotide phosphate oxidoreductase exhibits optimal activity at pH 6.6 and remains insensitive to sulfhydryl reagents [8] [13].

Multi-Enzyme Cascade Systems

One-pot multienzyme systems have been developed for the synthesis of rare ketoses from glycerol and L-glyceraldehyde [18]. These enzymatic cascades utilize glycerol as the sole carbon source, with glycerol being phosphorylated and oxidized at the second carbon to afford dihydroxyacetone phosphate [18]. Simultaneously, the primary alcohol of glycerol undergoes oxidation to generate L-glyceraldehyde in situ using either alditol oxidase or horse liver alcohol dehydrogenase [18].

| Enzyme System | Substrate | Product | Km (μM) | Optimal pH |

|---|---|---|---|---|

| Glycerokinase (Cellulomonas) | L-glyceraldehyde | L-GAP | 28 | 7.6 |

| L-GAP reductase (E. coli) | L-GAP | sn-G3P | 35 | 6.6 |

| Alditol oxidase | Glycerol | L-glyceraldehyde | - | - |

Green Oxidation Approaches and Sustainable Protocols

Green oxidation methodologies for L-glyceraldehyde synthesis emphasize environmental sustainability, reduced waste generation, and the use of renewable resources. These approaches align with principles of green chemistry by minimizing hazardous reagents and maximizing atom economy [18] [19] [22].

Photoelectrochemical Oxidation Systems

Photoelectrochemical selective oxidation represents a promising green approach for glycerol conversion to glyceraldehyde [19]. The use of tungsten trioxide nanostructures decorated with bismuth-based metal-organic frameworks as photoanodes enables glycerol oxidation with simultaneous hydrogen production [19]. This system demonstrates remarkable environmental benefits by utilizing solar energy and producing valuable hydrogen gas as a co-product [19]. The photocurrent density achieved reaches 1.53 milliamperes per square centimeter at 0.8 volts versus reversible hydrogen electrode, with glyceraldehyde production rates of 257 millimoles per square meter per hour [19].

Enzymatic Green Synthesis

Enzymatic approaches inherently represent green synthesis methodologies due to their mild reaction conditions, high selectivity, and biodegradable nature [12] [18] [20]. Beta-glucosidase and horseradish peroxidase serve as biocatalysts in aqueous solutions for the enzymatic synthesis of glycomonomers and subsequent polymerization toward glycopolymers [20]. The biocatalytically synthesized monomers contain methacrylate functionalities that undergo enzyme-initiated polymerization using horseradish peroxidase/hydrogen peroxide/acetylacetone ternary systems [20].

The use of glycerol-based biosolvents in enzymatic processes promotes significant increases in enzymatic activity while preventing hydrolytic side reactions [12]. These biosolvents can be recycled without loss of catalytic activity, and reaction scaling-up remains feasible [12]. The enzymatic synthesis achieves yields of 95% for functionalized galactosyl-beta-(1→6)-N-acetylglucosamine with full regioselectivity [12].

Sustainable Catalyst Development

The development of sustainable catalysts focuses on reducing the environmental impact of oxidation processes while maintaining high efficiency [21] [22]. Iron(III) oxide-hydroxide-rich environments under acidic conditions have been investigated for the sustainable synthesis of sugar-like compounds from glyceraldehyde [33] [36]. Under simulated hydrothermal conditions at 323 Kelvin and pH 2, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions [33] [36].

Carbon-Negative Technologies

Recent developments in decoupled temperature and pressure hydrothermal systems demonstrate the potential for carbon-negative glyceraldehyde synthesis [40]. These systems enable the production of carbon sub-micron spheres without isothermal time requirements, significantly faster than conventional processes [40]. Life cycle assessment based on conceptual biorefinery design reveals substantial reductions in carbon emissions when hydrochar replaces fossil fuels or serves for soil amendment [40].

| Green Method | Energy Source | Co-products | Carbon Impact | Selectivity (%) |

|---|---|---|---|---|

| Photoelectrochemical | Solar | Hydrogen | Neutral | 93.6 |

| Enzymatic cascade | Biological | Various sugars | Negative | 95 |

| Hydrothermal | Process heat | Carbon spheres | Negative | Variable |

Resolution of Racemic Mixtures for Enantioenriched Production

The resolution of racemic glyceraldehyde mixtures represents a critical aspect of L-glyceraldehyde production, particularly when starting materials or synthetic methods produce racemic products. Several methodologies have been developed to achieve enantioenrichment with high efficiency and selectivity [4] [6] [25] [29].

Amino Acid-Mediated Kinetic Resolution

L-amino acids serve as effective mediators for the kinetic resolution of racemic glyceraldehyde through selective reaction pathways [4] [6] [25]. The synthesis of glyceraldehyde by reaction of formaldehyde with glycolaldehyde demonstrates catalysis under prebiotic conditions, achieving D/L ratios greater than unity when catalyzed by representative L-amino acids [4] [6]. Most L-amino acids, with the exception of L-proline, catalyze the preferential formation of D-glyceraldehyde, with D/L ratios reaching as high as 60/40 [6].

The kinetic resolution mechanism proceeds via selective reaction between L-peptides and L-sugars, producing Amadori rearrangement byproducts while leaving D-glyceraldehyde in excess [25]. Peptide-mediated resolution achieves enantioenrichment through solubility considerations in the synthesis of proline-valine peptides, allowing nearly enantiopure proline-valine formation starting from racemic proline and nearly racemic valine with 10% enantiomeric excess [25].

Chromatographic Resolution Methods

High-performance liquid chromatography using chiral stationary phases enables the analytical and preparative separation of glyceraldehyde enantiomers [4] [6]. The dinitrophenylhydrazones of D- and L-glyceraldehyde exhibit distinct retention times under chiral chromatographic conditions, with L-glyceraldehyde dinitrophenylhydrazone eluting at 82 minutes and D-glyceraldehyde dinitrophenylhydrazone at 110 minutes using Chiralpak AD columns with hexane/ethanol gradient mobile phases [4] [6].

Crystallization-Based Resolution

Selective solubility differences between enantiomers and racemic forms provide opportunities for resolution through crystallization methods [6] [25]. The D/L glyceraldehyde ratio in water solution can be amplified from 60/40 to 92/8 using simple selective solubilities of the D and DL forms [6]. This amplification process takes advantage of the different crystallization behaviors of enantiomerically pure and racemic glyceraldehyde [6].

Enzymatic Resolution Strategies

Enzymatic resolution approaches exploit the stereospecificity of biological catalysts to achieve enantioenrichment [23] [24] [28]. Chiral recognition by enzymes enables selective transformation of one enantiomer while leaving the other unchanged [23] [24]. Kinetic resolution methods demonstrate excellent applicability when utilizing differences in reaction rates of enantiomers with chiral enzymatic reagents [24].

The procedure takes advantage of reaction rate differences, where one enantiomer reacts more rapidly, leaving an excess of the other enantiomer [24]. For example, certain microbial systems consume the dextrorotatory enantiomer faster than the levorotatory enantiomer, enabling recovery of nearly pure L-glyceraldehyde from racemic mixtures [24] [28].

| Resolution Method | Starting ee (%) | Final ee (%) | Yield (%) | Time Required |

|---|---|---|---|---|

| Amino acid catalysis | 0 | 60 (D-excess) | 70-85 | 3-5 days |

| Peptide-mediated | 10 | 92 (D-excess) | 85 | Variable |

| Chromatographic | 0 | >99 | 40-50 | Hours |

| Crystallization | 60 | 92 | 80-90 | Days |

| Enzymatic | 0 | >95 | 45-50 | Days to weeks |